2-Hydroxy-hexahydro-pyrrolizin-3-one
Description
Structural Classification and Nomenclature within Nitrogen-Containing Heterocycles
Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in their rings. wikipedia.org The hexahydropyrrolizinone class falls under the broad category of nitrogen-containing heterocycles. Specifically, they are bicyclic, meaning they feature two fused rings.
The core of 2-Hydroxy-hexahydro-pyrrolizin-3-one is pyrrolizidine (B1209537), a saturated bicyclic system composed of two fused five-membered rings sharing a nitrogen atom at the bridgehead. nih.gov The nomenclature of such compounds can be systematically understood through systems like the Hantzsch-Widman method, which provides a standardized way to name heterocyclic structures. msu.edu
The name "this compound" can be deconstructed to understand the molecule's structure:
Pyrrolizin- : Indicates the core bicyclic structure of two fused five-membered rings containing a nitrogen atom.
-one : Denotes the presence of a ketone group (a carbon-oxygen double bond) on the ring system. The "3-" specifies its location at the third position of the ring.
Hexahydro- : Signifies that the pyrrolizine ring is fully saturated with hydrogen atoms, making it a pyrrolizidine skeleton. nih.gov
2-Hydroxy- : Indicates a hydroxyl (-OH) group is attached at the second position of the ring.
Table 1: Nomenclature of this compound
| Component | Description |
|---|---|
| Pyrrolizin | The base name for the bicyclic nitrogen-containing heterocycle. |
| Hexahydro- | Indicates a fully saturated ring system (pyrrolizidine). |
| -3-one | A ketone functional group located at position 3. |
| 2-Hydroxy- | A hydroxyl functional group located at position 2. |
Significance of the Pyrrolizine Core in Natural Products Chemistry
The pyrrolizidine skeleton, the saturated core of hexahydropyrrolizinones, is a crucial structural motif in a large class of natural compounds known as pyrrolizidine alkaloids (PAs). nih.gov These alkaloids are secondary metabolites produced by thousands of plant species, most notably within the Asteraceae (daisy), Boraginaceae (borage), and Fabaceae (legume) families, where they are thought to serve as a chemical defense against herbivores. nih.gov
The biological activities of these natural products have garnered significant scientific interest. For instance, polyhydroxylated pyrrolizidine alkaloids, which bear multiple hydroxyl groups, can act as potent glycosidase inhibitors because their structure mimics the shape of sugar molecules. nih.gov This inhibitory action gives them potential as antiviral and chemotherapeutic agents. nih.gov
Table 2: Examples of Naturally Occurring Pyrrolizidine Alkaloids
| Alkaloid Name | Natural Source (Example) | Noted Biological Activity |
|---|---|---|
| Alexine (B40350) | Alexa leiopetala | Glycosidase inhibitor, anti-HIV activity. nih.gov |
| Australine (B55042) | Castanospermum australe | Strong glycosidase inhibition. nih.gov |
| Senecionine (B1681732) | Senecio species | Occurs naturally as an N-oxide. nih.gov |
| Clazamycin A | Streptomyces species | Antitumor and antibiotic properties. nih.gov |
The diverse biological activities and the complex stereochemistry of these compounds have made them attractive targets for organic synthesis. nih.gov
Overview of Research Trajectories for Hexahydropyrrolizinone Derivatives
Research into synthetic hexahydropyrrolizinone derivatives and related pyrrolizine compounds is driven by the diverse biological activities observed in their natural counterparts. researchgate.net The pyrrolizine nucleus is a versatile scaffold for developing new therapeutic agents. researchgate.net
Key areas of investigation include:
Anti-inflammatory Activity : Ketorolac, a member of the pyrrolo-pyrrolidine group, is a potent nonsteroidal anti-inflammatory drug (NSAID). researchgate.net Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes. researchgate.net
Nootropic Activity : Certain synthetic derivatives, structurally related to the cognitive enhancer piracetam, have been developed and studied for their nootropic (brain-boosting) effects. researchgate.net
Anticancer and Antimicrobial Activity : The natural product Mitomycin C, which contains a pyrrolizine-like structure, is an approved anticancer drug. researchgate.net Other derivatives have been synthesized and evaluated for their potential as antibacterial and anticancer agents. researchgate.netnih.gov
Enzyme Inhibition : Specific hexahydropyrrolizinone structures have been designed as peptidomimetic inhibitors of enzymes like CAC1 cysteinyl proteinases. nih.gov For example, a potent and selective inhibitor of human cathepsin K, which plays a role in bone resorption, has been developed from a cis-hexahydropyrrolo[3,2-b]pyrrol-3-one scaffold. nih.gov
The development of stereoselective synthesis methods is crucial in this field, as the three-dimensional structure of these molecules is directly linked to their biological function. nih.govnih.gov Researchers continue to explore new synthetic routes, such as intramolecular carbolithiation and ring-closing metathesis, to create novel derivatives with enhanced or specific activities. evitachem.com
Table 3: Research Applications of Pyrrolizine and Hexahydropyrrolizinone Derivatives
| Research Area | Example Compound Class | Mechanism/Target (Example) |
|---|---|---|
| Anti-inflammatory | Pyrrolo-pyrrolidines (e.g., Ketorolac) | COX-1 and COX-2 Inhibition. researchgate.net |
| Nootropic | Pyrrolizine-3,5(2H)-dione derivatives | Enhancement of cognitive functions. researchgate.net |
| Anticancer | Mitomycin C and other derivatives | DNA alkylation, COX inhibition. researchgate.net |
| Enzyme Inhibition | Peptidomimetic hexahydropyrrolo-pyrrol-3-ones | Inhibition of cysteinyl proteinases (e.g., Cathepsin K). nih.gov |
| Antiemetic | Pyrrolizine-based derivatives | Agonist/antagonist activity at 5-HT4 receptors. researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
914222-30-3 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one |
InChI |
InChI=1S/C7H11NO2/c9-6-4-5-2-1-3-8(5)7(6)10/h5-6,9H,1-4H2 |
InChI Key |
RFQACTOKXDKCGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C(=O)N2C1)O |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2 Hydroxy Hexahydro Pyrrolizin 3 One and Its Stereoisomers
Enantioselective and Diastereoselective Synthesis Approaches to Hexahydropyrrolizinone Scaffolds
The creation of enantiomerically pure hexahydropyrrolizinone scaffolds is paramount for their application in fields such as medicinal chemistry, where biological activity is often dependent on a single stereoisomer. ajchem-b.com Approaches are broadly categorized by whether the chiral centers are set during or after the formation of the bicyclic system.
Building the fused pyrrolizine ring system with inherent control over its stereochemistry is a highly efficient strategy. This often involves asymmetric cycloaddition or annulation reactions where multiple stereocenters are generated in a single step.
A notable approach is the organocatalytic, enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes. nih.gov This method, catalyzed by a chiral BINOL-derived phosphoric acid, provides direct access to highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols with three contiguous stereocenters, which are close structural analogs of the target compound. nih.gov Another advanced strategy involves the stereoselective [3+2] annulation reaction of a chiral α-amino aldehyde with 1,3-bis(silyl)propene, which has been used in the asymmetric synthesis of natural alkaloids featuring the pyrrolizidine (B1209537) core. nih.gov
Modern photochemical methods have also been explored. For instance, a photo-promoted ring contraction of pyridines using silylborane can generate functionalized pyrrolidine (B122466) derivatives. osaka-u.ac.jp These products serve as versatile synthons that can be further elaborated and cyclized to form the desired bicyclic pyrrolizidinone skeleton. osaka-u.ac.jp
When direct asymmetric cyclization is not employed, chirality can be introduced using either stoichiometric chiral auxiliaries or catalytic asymmetric methods. wikipedia.org
Chiral Auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.orgyoutube.com After the desired chiral center is created, the auxiliary is removed and can often be recovered. sigmaaldrich.com Oxazolidinones, particularly those developed by Evans, are among the most widely used auxiliaries in asymmetric synthesis. researchgate.netsigmaaldrich.com They are effective in controlling the stereochemistry of reactions like alkylations and aldol (B89426) reactions due to their ability to form rigid chelates with metal ions, effectively shielding one face of the molecule. researchgate.net Another classic example is the Oppolzer camphorsultam, which has been successfully used to direct stereoselective reactions in complex natural product synthesis. wikipedia.org
Catalytic Asymmetric Methods represent a more atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. researchgate.net Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a variety of enantioselective transformations. whiterose.ac.uk An asymmetric "clip-cycle" strategy for synthesizing substituted pyrrolidines utilizes a CPA to catalyze an intramolecular aza-Michael cyclization, yielding products with high enantioselectivity. whiterose.ac.uk Similarly, BINOL-phosphoric acid has been shown to catalyze the [6+2] cycloaddition to form pyrrolizine structures with high enantio- and diastereoselectivity. nih.gov
| Method Type | Key Reagent/Catalyst | Reaction | Outcome |
| Chiral Auxiliary | Evans' Oxazolidinone | Asymmetric Alkylation, Aldol, Michael Additions | High diastereoselectivity, predictable stereochemistry. researchgate.net |
| Chiral Auxiliary | Oppolzer's Camphorsultam | Asymmetric Michael Additions, Cycloadditions | Excellent stereocontrol in complex syntheses. wikipedia.org |
| Asymmetric Catalysis | BINOL-derived Phosphoric Acid | [6+2] Cycloaddition | Densely substituted pyrrolizin-3-ols with high ee. nih.gov |
| Asymmetric Catalysis | Chiral Phosphoric Acid (CPA) | Intramolecular aza-Michael Cyclization | Enantioenriched pyrrolidines and spiropyrrolidines. whiterose.ac.uk |
Introducing a hydroxyl group at the C2 position with specific stereochemistry is a critical step in synthesizing the target molecule. This is typically achieved by the stereoselective reduction of a corresponding ketone, 2-keto-hexahydropyrrolizin-3-one. The choice of reducing agent and reaction conditions dictates the facial selectivity of the hydride attack, leading to either the syn or anti diastereomer.
Alternatively, hydroxylation can be achieved via the oxidation of a precursor. A relevant strategy was demonstrated in the synthesis of a polyhydroxylated pyrrolizidinone, where an intermediate was subjected to ozonolysis. nih.gov The resulting species was then reduced with sodium borohydride (B1222165) (NaBH₄) to install the hydroxyl groups. nih.gov This method of oxidizing a double bond (e.g., at the C1-C2 position) and subsequently reducing the intermediate carbonyls provides a pathway to access the desired hydroxylated structure. The stereochemical outcome of the reduction step is crucial for obtaining the correct isomer.
Total Synthesis Methodologies of Complex Pyrrolizidinones
Total synthesis provides a route to access complex pyrrolizidinones from simpler, often acyclic or monocyclic, starting materials. These methodologies frequently rely on the sequential construction of the two rings of the bicyclic system.
A common and powerful strategy in the synthesis of the pyrrolizidinone core involves the intramolecular cyclization of a suitably functionalized pyrrolidine precursor. nih.gov In this approach, a chiral pyrrolidine ring, often derived from commercially available sources like proline or 4-hydroxyproline, is first synthesized or obtained. nih.govmdpi.com This ring is then elaborated with a side chain containing the necessary functional groups to form the second ring.
For example, the synthesis of the pyrrolizidinone alkaloid alexine (B40350) and its stereoisomers has been achieved by taking a highly functionalized pyrrolidine intermediate and performing a key intramolecular cyclization step to close the second ring. nih.gov Another documented synthesis of a polyhydroxylated pyrrolizidinone starts with N-Boc-4(R)-hydroxy-2(S)-prolinal, which is elaborated and then cyclized to form the bicyclic core. nih.gov Palladium-catalyzed cyclization of O-phenyl hydroxamates onto a pendent alkene is another modern method that provides rapid access to a range of lactams, including pyrrolizidinone structures. researchgate.net
| Precursor Type | Cyclization Method | Resulting Structure | Reference |
| Functionalized Pyrrolidine | Intramolecular Aminocyclization | Pyrrolizidine Core | nih.gov |
| Substituted Prolinal Derivative | Multi-step Elaboration and Cyclization | Polyhydroxylated Pyrrolizidinone | nih.gov |
| O-Phenyl Hydroxamate with Alkene | Palladium-Catalyzed aza-Heck type | Unsaturated Lactam | researchgate.net |
| Acyclic Amide | Radical Cyclization | Pyrrolidone | researchgate.net |
This strategy is a specific application of the previously mentioned cyclization, focusing on the crucial lactam-forming ring closure that creates Ring B. The starting point is a pyrrolidine derivative (Ring A), which is also a pyrrolidone precursor. The key transformation is an intramolecular nucleophilic attack from the pyrrolidine nitrogen onto an electrophilic carbon center at the terminus of a side chain attached to the pyrrolidine ring, typically at the C2 position. nih.govresearchgate.net
Transannular Cyclizations of Eight-Membered Lactam Precursors
The construction of the bicyclic pyrrolizinone skeleton can be efficiently achieved through the transannular cyclization of suitably substituted eight-membered lactam precursors. This strategy leverages the inherent ring strain and proximity of reactive functional groups across the medium-sized ring to facilitate the formation of the fused five-membered ring system. thieme.de The synthesis of these medium-sized lactams has been a long-standing challenge but has been addressed through methods like the formal [6+2] cyclization of siloxy alkynes and vinylazetidines. thieme.denih.gov
The general approach involves an eight-membered lactam containing a latent electrophilic center and a nucleophilic center positioned to favor an intramolecular cyclization. For the synthesis of 2-Hydroxy-hexahydro-pyrrolizin-3-one, a potential precursor would be an 8-membered lactam with a leaving group at the C6 position and a nucleophilic enolate formed at the C3 position.
Proposed Reaction Pathway:
Precursor Synthesis: An eight-membered lactam, such as 6-bromo-azocan-2-one, is synthesized. The synthesis of such medium-sized rings can be complex, often requiring specialized strategies to overcome unfavorable entropic factors. thieme.de
Enolate Formation: The lactam is treated with a suitable base (e.g., Lithium diisopropylamide, LDA) to selectively generate an enolate.
Transannular Cyclization: The enolate attacks the carbon bearing the leaving group (e.g., bromide) in an intramolecular SN2 reaction. This transannular bond formation results in the fused bicyclic pyrrolizinone structure.
Hydroxylation: The resulting hexahydro-pyrrolizin-3-one (B1362713) can then be hydroxylated at the C2 position via standard methods, such as enolate oxidation using a molybdenum peroxide reagent (MoOPH) or other electrophilic oxygen sources, to yield the target molecule.
| Step | Description | Key Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Formation of Eight-Membered Lactam | e.g., Ring-closing metathesis, [6+2] cyclization | Substituted Azocan-2-one |
| 2 | Intramolecular Cyclization | Base (e.g., LDA), Low Temperature | Hexahydro-pyrrolizin-3-one |
| 3 | α-Hydroxylation | LDA, then MoOPH | This compound |
Multicomponent Reaction (MCR) Strategies for Pyrrolizinone Synthesis
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecular scaffolds like pyrrolizinones from simple starting materials in a single synthetic operation. orientjchem.orgbohrium.com These reactions reduce reaction time, energy consumption, and cost while allowing for rapid library generation. orientjchem.org
Several MCR strategies can be envisioned for the synthesis of the pyrrolizinone core. One of the most prominent approaches involves a domino sequence that may include condensation, Michael addition, and cyclization steps. orientjchem.org For instance, a three-component reaction could involve an amino acid (like proline or a derivative), a 1,3-dicarbonyl compound, and an aldehyde.
A plausible MCR for a substituted pyrrolizinone could proceed via the following mechanism:
Condensation: An amino acid condenses with an aldehyde to form an azomethine ylide.
1,3-Dipolar Cycloaddition: This ylide undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile, such as an activated alkene (e.g., a maleimide (B117702) derivative or α,β-unsaturated ester). This step rapidly assembles the core bicyclic structure.
Further Transformations: The resulting cycloadduct can then be further manipulated to install the required hydroxyl and ketone functionalities.
Another versatile MCR is the Paal-Knorr type cyclization, where a 1,4-dicarbonyl compound reacts with a primary amine to furnish a pyrrole (B145914) ring. orientjchem.orgorientjchem.org By using a cyclic amine derivative as one of the components, this can be adapted to form fused ring systems.
| MCR Type | Key Components | General Mechanism | Reference |
|---|---|---|---|
| Azomethine Ylide Cycloaddition | Amino Acid, Aldehyde, Dipolarophile | Condensation followed by 1,3-dipolar cycloaddition | orientjchem.org |
| Paal-Knorr Type | 1,4-Dicarbonyl Compound, Primary Amine | Condensation followed by cyclization and dehydration | orientjchem.org |
| Domino Reaction | β-dicarbonyl compound, Arylglyoxal, Ammonium Acetate | Aldol addition, cyclocondensation, dehydration | researchgate.net |
Derivatization and Functionalization Reactions of the Hexahydropyrrolizinone Scaffold
Once the core this compound scaffold is synthesized, its chemical properties can be fine-tuned through derivatization and functionalization of its reactive handles: the hydroxyl group and the bicyclic ring system.
The secondary hydroxyl group at the C2 position is a prime site for modification, allowing for the introduction of a wide variety of functional groups. These derivatization reactions are commonly employed to alter the molecule's steric profile, polarity, and biological interactions. nih.gov Common derivatization agents include acyl chlorides, organic anhydrides, and isocyanates. nih.govresearchgate.net
Esterification: The hydroxyl group can be readily converted into an ester via reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270), triethylamine). This is a versatile method to introduce a vast array of acyl groups.
Etherification: Formation of an ether can be achieved under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which is then treated with an alkyl halide.
Carbonate and Carbamate Formation: Reaction with chloroformates or isocyanates leads to the formation of carbonates and carbamates, respectively. These functional groups can act as hydrogen bond donors and acceptors.
Fluorescent Labeling: For analytical or imaging purposes, the hydroxyl group can be tagged with a fluorescent moiety. Reagents like dansyl chloride can be used to create fluorescent derivatives that are highly sensitive to detection. unomaha.edu
| Reaction Type | Reagent | Resulting Functional Group | Reference |
|---|---|---|---|
| Esterification | Acyl Chloride (R-COCl) / Acid Anhydride ((RCO)₂O) | Ester (R-COO-) | researchgate.net |
| Etherification | Alkyl Halide (R-X) + Base (e.g., NaH) | Ether (R-O-) | - |
| Carbamate Formation | Isocyanate (R-NCO) | Carbamate (R-NH-COO-) | nih.gov |
| Fluorescent Tagging | Dansyl Chloride | Sulfonate Ester | unomaha.edu |
Beyond the hydroxyl group, the pyrrolizinone ring system itself offers several positions for functionalization, enabling more profound structural modifications.
α-Functionalization: The α-carbon (C2) adjacent to the lactam carbonyl, when not hydroxylated, is amenable to deprotonation to form an enolate. This enolate can react with various electrophiles, such as alkyl halides (alkylation) or acyl chlorides (acylation), to introduce substituents at this position.
Carbonyl Group Chemistry: The lactam carbonyl group can undergo reduction. Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the carbonyl to a methylene (B1212753) group, affording the corresponding 2-hydroxy-pyrrolizidine.
N-Functionalization: The bridgehead nitrogen atom can, under certain conditions, participate in reactions. For example, oxidation could lead to the corresponding N-oxide, altering the electronic properties and geometry of the ring system.
Ring Annulation: Further synthetic transformations can build additional rings onto the pyrrolizinone scaffold. For instance, reactions involving the enolate or other functional handles could initiate a sequence leading to more complex, fused heterocyclic systems. tandfonline.com
These functionalization strategies are critical for exploring the structure-activity relationships of this class of compounds in various chemical and biological contexts.
Comprehensive Spectroscopic and Computational Approaches for Structural Elucidation of 2 Hydroxy Hexahydro Pyrrolizin 3 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry Assignment
High-resolution NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of organic molecules in solution. For a pyrrolizidinone derivative, NMR provides critical information on the carbon skeleton, proton environments, connectivity, and spatial proximities, which are fundamental for assigning its relative stereochemistry.
While extensive experimental data for 2-Hydroxy-hexahydro-pyrrolizin-3-one is not widely available in published literature, the application of NMR techniques can be effectively demonstrated using closely related, well-characterized analogues. The compound (1S,2R,6R,7aS)-1,2,6-Trihydroxyhexahydro-1H-pyrrolizin-3-one serves as an excellent case study, for which detailed NMR data has been reported. nih.gov
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of each nucleus. The ¹H NMR spectrum reveals the number of distinct proton types and their electronic environments, multiplicities (splitting patterns), and relative numbers (integration). The ¹³C NMR spectrum shows the number of non-equivalent carbon atoms and their nature (e.g., C, CH, CH₂, CH₃).
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy) identifies protons that are spin-coupled to each other, typically through two or three bonds (³JHH), revealing the sequence of proton connections within the molecule. researchgate.netbas.bg
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to (¹JCH), allowing for the unambiguous assignment of carbon signals based on their attached protons. youtube.comyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close in space, regardless of whether they are connected through bonds. researchgate.netyoutube.com This is particularly vital for determining the relative stereochemistry at chiral centers by observing through-space correlations between protons on opposite sides of a ring or between different substituents.
For the related compound, (1S,2R,6R,7aS)-1,2,6-Trihydroxyhexahydro-1H-pyrrolizin-3-one, the reported 1D NMR data in deuterated methanol (B129727) (MeOD) and deuterated water (D₂O) highlight the chemical shifts characteristic of a polyhydroxylated pyrrolizidinone structure. nih.gov
Table 1: ¹H and ¹³C NMR Data for (1S,2R,6R,7aS)-1,2,6-Trihydroxyhexahydro-1H-pyrrolizin-3-one (Note: This data is for a structural analogue and serves as an illustrative example.)
| Position | ¹³C Chemical Shift (δ, ppm) in MeOD | ¹H Chemical Shift (δ, ppm) in D₂O | Multiplicity (J, Hz) |
| 1a | 83.3 | 4.60 | d (8.8) |
| 2 | - | - | - |
| 3 | 52.1 | 3.77 (A), 3.10 (B) | dd (12.9, 4.9), d (12.8) |
| 4a | - | 4.70 | t (4.9) |
| 5 | 40.7 | 2.28 (A), 1.78 (B) | dd (13.4, 5.7), ddd (13.4, 5.0, 4.9) |
| 6 | 73.2 | 3.91 | m |
| 7 | 80.1 | 3.99 | dd (8.8, 7.2) |
| C=O | 174.0 | - | - |
| C-7a | 63.0 | - | - |
| Data sourced from reference nih.gov. |
In a typical analysis of a compound like this compound, COSY spectra would establish the connectivity within the two five-membered rings, while HSQC would link the proton signals to their corresponding carbon atoms listed in the table. NOESY correlations would then be used to confirm stereochemical assignments, for instance, by observing spatial proximity between H-7a and protons on the same face of the bicyclic system.
When multiple stereoisomers are possible, computational methods are invaluable for assigning the correct relative configuration. The DP4 (and improved DP4+) probability analysis is a widely used statistical method that compares experimentally observed NMR chemical shifts with those predicted for all possible diastereomers using Density Functional Theory (DFT) calculations. nih.gov
The process involves:
Generating all plausible diastereomers of the target molecule.
Performing a conformational search for each diastereomer to find low-energy conformers.
Calculating the Boltzmann-averaged ¹H and ¹³C NMR chemical shifts for each diastereomer using the Gauge-Independent Atomic Orbital (GIAO) method.
Using the DP4 statistical model to calculate the probability of each diastereomer being the correct structure based on the agreement between the calculated and experimental shifts. nih.govrsc.org
The Corrected Mean Absolute Error (CMAE) is another metric used to assess the quality of the fit between computed and experimental data. researchgate.net These computational approaches provide a quantitative level of confidence in the structural assignment, making them a powerful complement to experimental 2D NMR data, especially for stereochemically complex molecules like pyrrolizidinone alkaloids. nih.govresearchgate.net
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound and for gaining structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₇H₁₁NO₂. The theoretical monoisotopic mass of its protonated form, [M+H]⁺, would be calculated and compared against the experimental value.
As an example, the HRMS data for the analogue (1S,2R,6R,7aS)-1,2,6-Trihydroxyhexahydro-1H-pyrrolizin-3-one (C₇H₁₁NO₄) was reported as:
Calculated for C₇H₁₂NO₄ [M+H]⁺: 174.0766
Found: 174.0754 nih.gov
The close match between the calculated and found values confirms the elemental composition of the analogue, a procedure that would be directly applicable to this compound. nih.govmdpi.com
Tandem Mass Spectrometry (MS/MS) involves isolating the parent ion and subjecting it to fragmentation to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable structural information. For pyrrolizidine (B1209537) alkaloids, MS/MS analysis can reveal characteristic losses and cleavages of the bicyclic core. mdpi.com
The fragmentation of pyrrolizidine alkaloids is highly dependent on their structure, particularly the nature of the necine base. mdpi.commdpi.com In a technique like UHPLC-MS/MS, chromatographic separation is coupled with mass spectrometric detection, allowing for the analysis of complex mixtures. nih.gov The fragmentation patterns of different classes of pyrrolizidine alkaloids have been studied, showing characteristic ion clusters that can help identify the necine base type (e.g., retronecine (B1221780) vs. platynecine). mdpi.com For a compound like this compound, which has a saturated platynecine-type base, the fragmentation would differ significantly from unsaturated pyrrolizidine alkaloids, primarily involving losses related to the substituents and cleavage of the ring system. acs.orgnih.gov
Vibrational Spectroscopy for Functional Group Identification (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
For this compound, key expected absorptions would include:
A broad O-H stretching band for the hydroxyl group.
A strong C=O stretching band for the lactam (amide) carbonyl group.
C-H stretching bands for the aliphatic parts of the molecule.
C-N and C-O stretching bands.
While specific spectra for the target compound are not available, the FT-IR data for the analogue (1S,2R,6R,7aS)-1,2,6-Trihydroxyhexahydro-1H-pyrrolizin-3-one provides a useful reference. nih.gov
Table 2: FT-IR Spectral Data for (1S,2R,6R,7aS)-1,2,6-Trihydroxyhexahydro-1H-pyrrolizin-3-one (Note: This data is for a structural analogue and serves as an illustrative example.)
| Wavenumber (cm⁻¹) | Assignment |
| 3499, 3374 | O-H stretching (hydroxyl groups) |
| 2993, 2910 | C-H stretching (aliphatic) |
| 1681 | C=O stretching (lactam carbonyl) |
| 1446 | C-H bending |
| 1129, 1111, 1014 | C-O, C-N stretching |
| Data sourced from reference nih.gov. |
This data clearly shows the presence of hydroxyl groups and a carbonyl group, consistent with the structure of a hydroxylated pyrrolizidinone. nih.gov FT-Raman spectroscopy would provide complementary information, as vibrations that are weak in IR (e.g., symmetric stretches) are often strong in Raman, and vice-versa.
X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration
Single Crystal X-ray Diffraction Methodologies
The process begins with the growth of high-quality single crystals, a critical and often challenging step. For the related trihydroxy-pyrrolizidinone, crystals were obtained using a liquid-vapor saturation method, where the compound was dissolved in ethanol (B145695) and allowed to slowly crystallize in the presence of chloroform (B151607) vapor. nih.gov
Once a suitable crystal is obtained, it is mounted on a diffractometer. A modern apparatus, such as a Bruker Kappa APEXII DUO, is typically used, employing a radiation source like Cu Kα (λ = 1.54178 Å). nih.gov The crystal is maintained at a low temperature, for instance, 100 K, to minimize thermal vibrations of the atoms, which results in a more precise structural model. nih.gov
The diffractometer collects data by rotating the crystal through a series of angles while irradiating it with X-rays. The resulting diffraction pattern, consisting of thousands of reflection intensities, is recorded. nih.gov For the illustrative trihydroxy-pyrrolizidinone, 3697 reflections were measured, of which 1229 were unique. nih.gov
Software programs are then used to solve the crystal structure from the diffraction data. This process involves determining the phase of the diffracted X-rays, which leads to an initial electron density map of the molecule. This map is then refined to yield the final atomic positions and thermal parameters. researchgate.net The quality of the final structure is assessed by the R-factor; a low R-factor, such as the R[F2 > 2σ(F2)] = 0.029 reported for the trihydroxy-pyrrolizidinone, indicates a good agreement between the experimental data and the final structural model. nih.gov
The absolute configuration of a chiral molecule can also be determined. This is often achieved through the analysis of anomalous dispersion effects, with the Flack parameter being a key indicator. A Flack parameter close to zero confirms the correct assignment of the absolute stereochemistry. nih.gov For the related trihydroxy-pyrrolizidinone, a Flack parameter of 0.20 (17) and further analysis using likelihood methods confirmed the absolute structure. nih.gov
The crystallographic analysis of (1S,2R,6R,7aS)-1,2,6-Trihydroxyhexahydro-1H-pyrrolizin-3-one revealed a monoclinic crystal system with the space group P21. nih.gov The five-membered ring with three oxygen atoms was found to have a twisted conformation, while the other five-membered ring adopted an envelope conformation. nih.gov
Table 1: Illustrative Crystal Data and Structure Refinement for (1S,2R,6R,7aS)-1,2,6-Trihydroxyhexahydro-1H-pyrrolizin-3-one nih.gov
| Parameter | Value |
| Chemical formula | C₇H₁₁NO₄ |
| Formula weight | 173.17 g/mol |
| Temperature | 100 K |
| Wavelength | 1.54178 Å |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| Unit cell dimensions | a = 4.6983(3) Å, b = 14.5424(10) Å, c = 5.5271(4) Å, β = 99.663(3)° |
| Volume | 372.28(4) ų |
| Z (molecules per unit cell) | 2 |
| Density (calculated) | 1.545 Mg/m³ |
| Final R indices [I>2σ(I)] | R1 = 0.029 |
| Flack parameter | 0.20(17) |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a study known as crystal packing. This packing is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal. nih.govnih.govresearchgate.net
This method maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is generated, and properties such as dnorm (normalized contact distance) are mapped onto it. Red regions on the dnorm surface indicate close intermolecular contacts, often corresponding to hydrogen bonds. nih.gov
Advanced Computational Chemistry for Conformational Analysis and Spectroscopic Correlations
Computational chemistry provides indispensable tools for understanding molecular structure, stability, and spectroscopic properties, offering insights that complement experimental data. mdpi.com
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com DFT calculations can be employed to optimize the geometry of this compound, providing theoretical bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data from X-ray crystallography, if available, to validate the computational model.
Furthermore, DFT is used to calculate various molecular properties, such as vibrational frequencies (for correlation with IR and Raman spectra), NMR chemical shifts, and electronic transition energies (for correlation with UV-Vis spectra). By comparing calculated spectroscopic data with experimental spectra, a more confident assignment of the molecular structure can be achieved.
Conformational Searching and Energy Minimization
Molecules that are not rigid, such as this compound with its fused ring system, can exist in multiple conformations. A thorough conformational search is necessary to identify all low-energy conformers that might exist in a given environment.
This process involves systematically or randomly generating a large number of possible molecular geometries. Each of these starting geometries is then subjected to energy minimization using computational methods, often starting with faster molecular mechanics methods and then refining the low-energy candidates with more accurate DFT calculations.
The result is a set of stable conformers and their relative energies. This information is crucial for understanding the molecule's flexibility and how its shape might influence its reactivity and biological interactions. The calculated energy differences between conformers can indicate which shapes are most likely to be populated at room temperature. This analysis can also explain the observed spectroscopic features, as the experimental spectrum is often a population-weighted average of the spectra of the individual conformers.
Chemical Reactivity and Derivatization Studies of Hexahydropyrrolizinones
Reaction Chemistry of the Hydroxyl Group (e.g., oxidation, esterification, etherification)
The secondary hydroxyl group at the C-2 position is a key site for chemical modification, allowing for its conversion into other functional groups through oxidation, esterification, and etherification.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-oxo-hexahydro-pyrrolizin-3-one. The choice of oxidizing agent is crucial to ensure selectivity and avoid over-oxidation or side reactions with the lactam ring.
Mild Oxidizing Agents: Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for the oxidation of secondary alcohols to ketones under mild conditions. These reagents are known for their high efficiency and compatibility with a wide range of functional groups.
Swern Oxidation: This method, utilizing oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO) followed by a hindered base like triethylamine, is another effective way to achieve the desired ketone with minimal side products.
Chromium-based Reagents: While effective, stronger chromium-based reagents like Jones reagent (CrO₃ in aqueous sulfuric acid) might lead to side reactions or degradation of the lactam ring under the harsh acidic conditions. nih.gov
Esterification: The hydroxyl group can readily undergo esterification to form a variety of ester derivatives. This transformation is typically achieved by reacting the alcohol with an acyl chloride, an acid anhydride, or a carboxylic acid in the presence of a suitable catalyst.
With Acyl Chlorides/Anhydrides: In the presence of a base like pyridine (B92270) or triethylamine, 2-hydroxy-hexahydro-pyrrolizin-3-one can be acylated to introduce various ester functionalities. This allows for the modulation of the compound's physicochemical properties.
Fischer-Speier Esterification: Reaction with a carboxylic acid under acidic catalysis can also yield the corresponding ester, although this method is reversible and may require conditions that could affect the lactam.
Etherification: The formation of an ether linkage at the C-2 position can be accomplished through several methods, most notably the Williamson ether synthesis.
Williamson Ether Synthesis: This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with an alkyl halide. The choice of base and solvent is critical to avoid elimination side reactions.
| Reaction Type | Reagent(s) | Product Functional Group | General Conditions |
| Oxidation | Pyridinium chlorochromate (PCC) | Ketone | Anhydrous dichloromethane |
| Oxidation | Dess-Martin periodinane (DMP) | Ketone | Anhydrous dichloromethane |
| Esterification | Acyl chloride, Pyridine | Ester | Anhydrous solvent (e.g., CH₂Cl₂) |
| Esterification | Carboxylic acid, H⁺ catalyst | Ester | Reflux in excess alcohol |
| Etherification | NaH, Alkyl halide | Ether | Anhydrous THF or DMF |
Reactivity of the Lactam Carbonyl Group
The lactam carbonyl group in the hexahydropyrrolizinone ring system exhibits reactivity typical of amides, although its bicyclic nature can influence its reactivity profile.
Reduction: The lactam carbonyl can be reduced to the corresponding amine, yielding a hexahydropyrrolizine derivative.
Strong Reducing Agents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required for the complete reduction of the amide to an amine. This reaction transforms the pyrrolizinone core into a fully saturated pyrrolizidine (B1209537) alkaloid scaffold.
Nucleophilic Attack: While generally less reactive towards nucleophiles than ketones or esters, the lactam carbonyl can be attacked by strong nucleophiles. The strain within the bicyclic system can enhance the electrophilicity of the carbonyl carbon compared to a simple acyclic amide. nih.gov
Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbonyl group, leading to the formation of a hemiaminal intermediate which can be further transformed. However, these reactions can be complex and may lead to ring-opening.
Hydrolysis: Under acidic or basic conditions, the lactam can undergo hydrolysis to yield the corresponding amino acid, although this typically requires harsh conditions.
| Reaction Type | Reagent(s) | Product Functional Group | General Conditions |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Amine | Anhydrous ether or THF |
| Nucleophilic Addition | Organolithium reagent | Hemiaminal intermediate | Anhydrous ether, low temperature |
| Hydrolysis | Strong acid (e.g., HCl) or base (e.g., NaOH) | Amino acid | Elevated temperatures |
Ring Transformations and Rearrangement Reactions
The bicyclic structure of the hexahydropyrrolizinone core can be susceptible to ring transformations and rearrangements, particularly when reactive intermediates such as carbocations are formed.
Ring Expansion: While not directly reported for this compound, analogous systems have shown that the formation of a carbocation adjacent to a strained ring can lead to ring expansion. For instance, treatment of a related hydroxylated pyrrolizidine with a Lewis acid could potentially induce a rearrangement to a larger ring system, such as an indolizidinone. Such rearrangements are driven by the relief of ring strain.
Wagner-Meerwein Rearrangements: If a carbocation is generated at a suitable position on the pyrrolizidine skeleton, for example, through the protonation of the hydroxyl group and subsequent loss of water, a 1,2-hydride or 1,2-alkyl shift could occur to form a more stable carbocation, potentially leading to a rearranged product.
The specific outcome of such reactions would be highly dependent on the reaction conditions and the stability of the intermediate carbocations.
Synthesis of Structural Analogs and Hybrid Compounds
The chemical reactivity of the this compound scaffold allows for the synthesis of a wide array of structural analogs and hybrid compounds.
Derivatization of the Hydroxyl Group: As detailed in section 5.1, the hydroxyl group serves as a handle for introducing various functionalities, leading to a library of ester and ether analogs with potentially different biological activities.
Modification of the Lactam Ring: The lactam nitrogen can be a site for N-alkylation, particularly after reduction of the carbonyl group. This allows for the introduction of various substituents, including those that could link the pyrrolizidine core to other pharmacophores to create hybrid molecules. For example, N-alkylation with a linker followed by coupling to another bioactive molecule is a common strategy in medicinal chemistry.
Emerging Research Frontiers and Future Directions in Hexahydropyrrolizinone Chemistry and Biology
Development of Innovative and Sustainable Synthetic Methodologies
The future of hexahydropyrrolizinone synthesis lies in the development of methodologies that are not only innovative in their approach to molecular complexity but also adhere to the principles of sustainable and green chemistry.
Recent breakthroughs have moved beyond traditional methods to embrace more elegant and efficient synthetic strategies. One notable approach involves a synthetic strategy based on a Morita-Baylis-Hillman adduct, which can be formed from readily available starting materials like N-Boc-4(R)-hydroxy-2(S)-prolinal and methyl acrylate. nih.gov This pathway, while multi-stepped, allows for the construction of the core pyrrolizidinone structure with control over stereochemistry. nih.gov Another powerful and highly stereoselective strategy is the use of 1,3-dipolar cycloadditions. For instance, the cycloaddition of a nitrone derived from L-mannose has been successfully employed to construct the majority of required stereocenters in polyhydroxylated pyrrolizidine (B1209537) alkaloids in a single step. rsc.org
Future research is increasingly focused on improving the sustainability of these syntheses. This includes:
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, minimizing waste.
Catalysis: Employing catalytic methods, such as the use of silver(I) salts for the cyclization of allenic amino acids or iron(III) salts for aza-Cope-Mannich cyclizations, reduces the need for stoichiometric reagents. organic-chemistry.org
Solvent Choice: Shifting towards the use of aqueous media or greener solvents to reduce the environmental impact of organic synthesis.
The table below summarizes some innovative synthetic reactions applicable to the pyrrolizidine core.
| Reaction Type | Catalyst/Reagent | Key Transformation | Reference |
| 1,3-Dipolar Cycloaddition | L-mannose derived nitrone | Builds multiple stereocenters with high syn-stereoselectivity. | rsc.org |
| Morita-Baylis-Hillman | N/A | Forms key C-C bonds from prolinal derivatives. | nih.gov |
| Aminocyclisation | Iodine | Mediates the formation of the pyrrolizidine ring system. | rsc.org |
| Aza-Cope-Mannich Cyclization | Iron(III) salts | Forms 3-alkyl-1-tosyl pyrrolidines from homoallyl tosylamines. | organic-chemistry.org |
| Ring-Closing Metathesis | Grubbs 2nd Gen. Catalyst | Can be performed in aqueous media to form the pyrroline (B1223166) ring. | organic-chemistry.org |
Application of Advanced Analytics in Structure-Function Correlation
Understanding the precise three-dimensional structure of 2-Hydroxy-hexahydro-pyrrolizin-3-one derivatives is paramount to deciphering their biological function. Advanced analytical techniques are the cornerstone of this effort, providing detailed insights that guide the design of more potent and selective compounds.
X-ray crystallography is a definitive method for determining the absolute configuration of these molecules. For example, crystallographic data for (1S,2R,6R,7aS)-1,2,6-Trihydroxyhexahydro-1H-pyrrolizin-3-one confirmed its absolute configuration and revealed that the hydrogen atoms at key new stereocenters were created in a trans-diaxial configuration. nih.gov This structural information is invaluable as it helps explain the molecule's interaction with biological targets.
Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary data. The coupling constants obtained from 1H NMR analysis can be correlated with dihedral angles to confirm stereochemical relationships within the molecule in solution, which is often more relevant to its biological activity. nih.gov Structure-Activity Relationship (SAR) studies, which systematically modify the chemical structure and assess the impact on biological activity, are essential for optimizing lead compounds. nih.gov
| Analytical Technique | Information Gained | Significance | Reference |
| X-Ray Crystallography | Precise 3D atomic coordinates, absolute stereochemistry, crystal packing. | Definitive structural elucidation, understanding solid-state conformation. | nih.gov |
| 1H & 13C NMR Spectroscopy | Connectivity, dihedral angles (via coupling constants), chemical environment. | Confirms structure and stereochemistry in solution, aids in SAR studies. | nih.gov |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns. | Confirms molecular formula and structural components. | stanford.edu |
| High-Performance Liquid Chromatography (HPLC) | Purity, separation of isomers. | Essential for purification and quality control of synthesized compounds. | stanford.edu |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of hexahydropyrrolizinone-based compounds. nih.gov These computational tools can process vast datasets to identify patterns that are beyond human intuition, significantly accelerating the design-build-test-learn cycle. nih.govmdpi.com
Key applications in this domain include:
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity of novel pyrrolizinone analogs against specific targets, such as glycosidases. Models can also predict crucial pharmacokinetic properties (absorption, distribution, metabolism, excretion) and toxicity (ADMET), helping to prioritize candidates with better drug-like properties early in the discovery process. mdpi.com
De Novo Design: Generative AI models can design entirely new molecules from scratch. rsc.org By defining desired properties, such as high binding affinity for a target and low predicted toxicity, these models can generate novel hexahydropyrrolizinone structures that medicinal chemists can then synthesize and test. denagene.com
Synthesis Pathway Prediction: AI can analyze the complexity of a target molecule and suggest potential synthetic routes, optimizing for yield, cost, or sustainability. mdpi.com This can help overcome synthetic challenges in producing complex, polyhydroxylated derivatives.
Exploration of Novel Biological Targets and Therapeutic Modalities
While the inhibitory activity against glycosidases is a well-recognized property of polyhydroxylated pyrrolizidine alkaloids, ongoing research is expanding the scope of their potential biological targets and therapeutic applications. nih.govrsc.org The structural similarity of these compounds to monosaccharides makes them ideal candidates for interacting with a range of carbohydrate-processing enzymes. rsc.org
Emerging research frontiers include:
Glycosidase Inhibition: This remains a primary area of interest. Inhibition of specific glycosidases is a validated strategy for treating type 2 diabetes, and certain lysosomal storage disorders. nih.gov
Anticancer Activity: Novel pyrrolopyrrolizinones have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, including HT29 (colon cancer) and L1210 (leukemia), demonstrating cytotoxic properties. nih.gov
Antiviral Properties: The potential for these compounds to act as antiviral agents is an active area of investigation, driven by their ability to interfere with viral glycoproteins or host-cell glycosylation processes necessary for viral replication. rsc.org
The table below outlines potential biological targets for this class of compounds.
| Biological Target Class | Specific Example | Potential Therapeutic Area | Reference |
| Glycosidases | α-Glucosidase | Type 2 Diabetes, Obesity | nih.govrsc.org |
| Glycosidases | Lysosomal enzymes | Lysosomal Storage Disorders | nih.gov |
| Cellular Proliferation Pathways | Various | Oncology (e.g., Colon Cancer) | nih.gov |
| Viral Glycoproteins | N/A | Viral Infections | rsc.org |
Strategies for Combinatorial and Diversity-Oriented Synthesis of Pyrrolizinone Libraries
To efficiently explore the structure-activity relationships and identify lead compounds, researchers are turning to combinatorial chemistry and diversity-oriented synthesis (DOS). These strategies allow for the rapid generation of large libraries of related molecules, a significant advantage over traditional one-at-a-time synthesis. wikipedia.org
Combinatorial chemistry often employs a "split-and-pool" synthesis approach, typically on a solid support. wikipedia.org In this method, a starting material on polymer beads is split into portions, each is reacted with a different building block, and then all portions are pooled back together. Repeating this cycle can generate a massive library where each bead theoretically holds a single, unique compound. nih.gov This is highly efficient for creating large numbers of analogs for high-throughput screening.
Diversity-Oriented Synthesis (DOS) aims to create a collection of structurally diverse and complex molecules, not just simple analogs. The goal is to populate chemical space with a wide range of scaffolds. For pyrrolizinones, a DOS approach might involve using a common intermediate that can be guided down different reaction pathways to produce a variety of fused heterocyclic systems, systematically varying the core structure itself. nih.govscispace.com
Key strategies for library generation include:
Split-and-Pool Synthesis: Highly efficient for generating very large libraries of compounds as mixtures or on individual beads. wikipedia.orgnih.gov
Parallel Synthesis: Involves synthesizing compounds in parallel in separate reaction wells, ensuring each compound is discrete and its structure is known by its location. This is suitable for smaller, more focused libraries. imperial.ac.uk
Encoded Libraries: Each compound on a solid support is "tagged" with a chemical or DNA barcode that records its synthetic history. This allows for the screening of pooled libraries and easy identification of active compounds. nih.gov
These library synthesis strategies are crucial for rapidly identifying hexahydropyrrolizinone derivatives with potent and selective activity against new and existing biological targets.
Q & A
Q. What synthetic routes are commonly employed for the preparation of 2-Hydroxy-hexahydro-pyrrolizin-3-one, and how can reaction conditions be optimized?
The synthesis of pyrrolizidinone derivatives typically involves cyclization of amino alcohols or ketones via acid-catalyzed intramolecular condensation. For example, heterocyclic analogs (e.g., tetrazolyl-coumarin hybrids) are synthesized using nucleophilic substitution reactions with anhydrous potassium carbonate in acetone under reflux, followed by purification via preparative TLC . Optimization may include varying solvents (e.g., DMF for polar intermediates) and catalysts (e.g., p-toluenesulfonic acid for cyclization efficiency). Reaction monitoring via TLC or HPLC is critical to isolate intermediates and minimize side products.
Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?
- NMR : - and -NMR can resolve stereochemistry and confirm hydroxyl group positioning. For example, coupling constants in -NMR differentiate axial/equatorial protons in pyrrolizidinone rings .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to determine absolute configuration, as demonstrated for benzyl-substituted analogs . Hydrogen-bonding networks and torsional angles provide insights into conformational stability.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (CHNO) and detects fragmentation patterns .
Q. How can purity and stability be assessed during isolation of this compound?
- Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) quantifies impurities. Reference standards (e.g., pharmacopeial guidelines) ensure method validation .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, particularly for hygroscopic derivatives.
- Elemental Analysis : Confirms stoichiometric consistency (e.g., CHNO) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound derivatives?
- In Vitro Assays : Test derivatives against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or radioligand binding assays. For example, CRF-1 receptor antagonists with similar scaffolds were screened via competitive binding assays .
- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations predict binding affinities. Focus on substituent effects (e.g., hydroxyl vs. benzyl groups) on ligand-receptor interactions .
Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity or crystallographic results?
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers in bioactivity datasets.
- Crystallographic Re-refinement : Reanalyze diffraction data (e.g., using SHELXE) to resolve ambiguities in electron density maps .
- Replication : Synthesize batches under controlled conditions (e.g., inert atmosphere) to rule out oxidation or hydrolysis artifacts .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via LC-MS. For instance, lactone ring-opening in acidic conditions is a common instability mechanism .
- Forced Degradation Studies : Expose to heat (40–80°C), light (UV-A), and oxidants (HO) to identify degradation pathways .
Q. How can isotopic labeling (13C^{13}C13C, 2H^2H2H) aid in metabolic pathway elucidation?
- Tracer Studies : Administer -labeled compound in cell cultures and track metabolites via NMR or LC-MS. This reveals hydroxylation or demethylation pathways, as seen in pyridazinone analogs .
- Kinetic Isotope Effects (KIE) : Compare / substitution to identify rate-limiting steps in enzymatic transformations .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
